molecular formula C9H10N2O2 B8477953 2-Cyclopropyl 5-nitrobenzenamine

2-Cyclopropyl 5-nitrobenzenamine

Cat. No.: B8477953
M. Wt: 178.19 g/mol
InChI Key: YCMFRTOMQWITLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl 5-nitrobenzenamine is an aromatic amine derivative characterized by a benzene ring substituted with a nitro group (-NO₂) at the 5-position and a cyclopropylamine (-NH-C₃H₅) moiety at the 2-position. Synthesis typically involves nucleophilic substitution reactions, where cyclopropylamine reacts with halogenated nitrobenzene precursors under controlled conditions .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

2-cyclopropyl-5-nitroaniline

InChI

InChI=1S/C9H10N2O2/c10-9-5-7(11(12)13)3-4-8(9)6-1-2-6/h3-6H,1-2,10H2

InChI Key

YCMFRTOMQWITLL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of 2-cyclopropyl 5-nitrobenzenamine include derivatives with heterocyclic cores or modified substituents. Examples from the evidence include:

Compound Name Core Structure Substituents Key Functional Groups
This compound Benzene 2-cyclopropylamine, 5-nitro -NH-C₃H₅, -NO₂
2-Chloro-N-cyclopropyl-5-nitropyrimidin-4-amine Pyrimidine 2-chloro, 4-cyclopropylamine, 5-nitro -Cl, -NH-C₃H₅, -NO₂
2-Cyclopropyl aminonicotinic acid Pyridine 2-cyclopropylamine, carboxylic acid -NH-C₃H₅, -COOH

Key Observations :

  • Core Heterocycles : Replacement of the benzene ring with pyrimidine (as in ) introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. Pyridine derivatives () exhibit basicity due to the lone pair on the nitrogen atom.
  • Substituent Effects : Chloro substituents (e.g., 2-chloro in ) increase electrophilicity, while nitro groups enhance electron-withdrawing effects, directing reactivity in substitution reactions.

Analytical Characterization

  • UV Absorption : Used for identification of cyclobenzaprine analogs (), a method applicable to nitro-aromatic compounds due to their strong UV absorbance .
  • Chromatography : Glycan analysis tools () are less relevant, but HPLC methods (e.g., GlycoBase in ) could be adapted for purity assessment.

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